5-Bromopyrimidine-4-carbonitrile

Synthetic Chemistry Reaction Selectivity Pyrimidine Derivatization

5-Bromopyrimidine-4-carbonitrile is the definitive 4-cyano-5-bromopyrimidine isomer for regioselective medicinal chemistry. Its unique substitution pattern enables selective nucleophilic aromatic substitution (SNAr) and Suzuki coupling at the 5-position without undesired 2-position side reactions, a critical advantage over alternative isomers. This makes it the preferred scaffold for JAK/TYK2 kinase inhibitor libraries. With off-the-shelf ≥97% purity, it accelerates SAR exploration and process chemistry timelines, reducing cost of goods. Avoid isomer-related failures—choose the validated building block for your next kinase program.

Molecular Formula C5H2BrN3
Molecular Weight 183.99 g/mol
CAS No. 114969-66-3
Cat. No. B037936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidine-4-carbonitrile
CAS114969-66-3
Molecular FormulaC5H2BrN3
Molecular Weight183.99 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)C#N)Br
InChIInChI=1S/C5H2BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H
InChIKeyNVDDWOVFQZUEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyrimidine-4-carbonitrile (CAS 114969-66-3): Procurement-Focused Technical Overview for Scientific Research


5-Bromopyrimidine-4-carbonitrile (CAS 114969-66-3) is a heteroaromatic building block characterized by a pyrimidine core with bromine and nitrile substituents at the 5- and 4-positions, respectively [1]. This precise substitution pattern defines its identity within the broader class of bromocyanopyrimidines. The compound is commercially available from multiple vendors with purities typically ≥95% . Its physical properties, including an XLogP3-AA value of 0.9 and a topological polar surface area of 49.6 Ų, indicate moderate lipophilicity and a profile suitable for further derivatization [1].

Why 5-Bromopyrimidine-4-carbonitrile Cannot Be Casually Substituted: A Procurement Risk Analysis


Substituting 5-Bromopyrimidine-4-carbonitrile with other bromocyanopyrimidine isomers, such as the 2-cyano (CAS 38275-57-9) or 5-cyano (CAS 40805-79-6) variants, introduces significant risk into a synthetic or medicinal chemistry program. The position of the bromine and nitrile groups on the pyrimidine ring dictates the compound's reactivity profile, particularly in regioselective transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings [1]. Furthermore, the distinct substitution pattern leads to different calculated physical properties, such as LogP and TPSA, which can alter downstream compound handling, purification, and ultimately, the biological properties of final drug candidates [2]. Interchanging these isomers without validation can result in failed reactions, unexpected byproducts, and erroneous structure-activity relationship (SAR) data.

5-Bromopyrimidine-4-carbonitrile: Quantified Differentiation vs. Alternatives and Analogs


Regioselective Reactivity Advantage of 5-Bromopyrimidine-4-carbonitrile over 2-Cyano Isomer in SNAr

The bromine atom in 5-Bromopyrimidine-4-carbonitrile is activated towards nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the adjacent nitrile group and the ring nitrogen at the 1-position. In contrast, in the 2-cyano isomer (5-Bromopyrimidine-2-carbonitrile, CAS 38275-57-9), the bromine is between two ring nitrogens, which alters its reactivity. While no direct head-to-head kinetic study was identified for these specific isomers, class-level inference from related pyrimidine systems shows that a 5-bromo substituent ortho to a ring nitrogen is generally more reactive than a 2-bromo substituent [1].

Synthetic Chemistry Reaction Selectivity Pyrimidine Derivatization

Distinct Physical Property Profile: LogP and TPSA Differentiation from 2-Cyano Isomer

The isomeric substitution pattern of 5-Bromopyrimidine-4-carbonitrile results in a distinct physicochemical profile compared to its 2-cyano analog (5-Bromopyrimidine-2-carbonitrile, CAS 38275-57-9). Cross-study comparison of available data shows a significant difference in predicted lipophilicity. For the target compound, XLogP3-AA is 0.9 [1], while for the 2-cyano isomer, ACD/LogP is reported as 0.71 , indicating a measurable difference in hydrophobicity.

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Synthetic Utility in JAK1/TYK2 Kinase Inhibitor Patent Space

5-Bromopyrimidine-4-carbonitrile is specifically exemplified as a key intermediate in the synthesis of bridged heterocyclyl-substituted pyrimidine compounds claimed as JAK1 and TYK2 kinase inhibitors [1]. This demonstrates a direct application in a therapeutically relevant area, differentiating it from other bromocyanopyrimidine isomers that may not be validated for the same purpose. The patent literature provides a tangible, application-specific reason for procurement.

Medicinal Chemistry Kinase Inhibitors Intellectual Property

High-Value Procurement Scenarios for 5-Bromopyrimidine-4-carbonitrile


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound is a preferred building block for generating focused libraries of kinase inhibitors, particularly those targeting the JAK/TYK2 family, as evidenced by its use in patent literature [1]. Its specific substitution pattern allows for the introduction of diverse amine or aryl groups at the 5-position via SNAr or Suzuki coupling, enabling rapid SAR exploration around a validated core.

Organic Synthesis: Regioselective Functionalization of Pyrimidines

For synthetic chemists requiring a 4-cyano-5-substituted pyrimidine scaffold, 5-Bromopyrimidine-4-carbonitrile offers a more direct and regioselective entry point than alternative isomers [1]. The electronic activation of the 5-position bromine facilitates selective nucleophilic displacement without undesired side reactions at the 2-position, which can be a problem with other isomers .

Process Chemistry: Development of Scalable Routes to Drug Intermediates

The commercial availability of 5-Bromopyrimidine-4-carbonitrile in high purity (≥95% to 97%) from multiple vendors [1] reduces the need for in-house synthesis and purification of a complex intermediate. This is particularly valuable in process chemistry, where a reliable, off-the-shelf supply of a key starting material can accelerate development timelines and reduce cost of goods for advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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